molecular formula C14H15NO4S B11093539 Dimethyl 4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11093539
M. Wt: 293.34 g/mol
InChI Key: IVJMWJIIARMTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a heterocyclic compound that features a thiophene ring fused with a dihydropyridine ringThe presence of the thiophene ring, known for its biological activity, adds to the compound’s versatility and potential for therapeutic use .

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes include:

Industrial production methods often scale up these reactions, optimizing for yield and purity while maintaining reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific kinases or modulation of ion channels, contributing to its therapeutic effects .

Comparison with Similar Compounds

3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other thiophene derivatives such as:

    Tipepidine: Known for its antitussive properties.

    Dorzolamide: Used as an anti-glaucoma agent.

    Tioconazole: An antifungal agent.

The uniqueness of 3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific structural features and the combination of the thiophene and dihydropyridine rings, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

dimethyl 4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C14H15NO4S/c1-8-4-5-11(20-8)12-9(13(16)18-2)6-15-7-10(12)14(17)19-3/h4-7,12,15H,1-3H3

InChI Key

IVJMWJIIARMTQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C(=CNC=C2C(=O)OC)C(=O)OC

Origin of Product

United States

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